Bis(3-methylphenyl) phenylphosphonate Bis(3-methylphenyl) phenylphosphonate
Brand Name: Vulcanchem
CAS No.: 62750-92-9
VCID: VC19449857
InChI: InChI=1S/C20H19O3P/c1-16-8-6-10-18(14-16)22-24(21,20-12-4-3-5-13-20)23-19-11-7-9-17(2)15-19/h3-15H,1-2H3
SMILES:
Molecular Formula: C20H19O3P
Molecular Weight: 338.3 g/mol

Bis(3-methylphenyl) phenylphosphonate

CAS No.: 62750-92-9

Cat. No.: VC19449857

Molecular Formula: C20H19O3P

Molecular Weight: 338.3 g/mol

* For research use only. Not for human or veterinary use.

Bis(3-methylphenyl) phenylphosphonate - 62750-92-9

Specification

CAS No. 62750-92-9
Molecular Formula C20H19O3P
Molecular Weight 338.3 g/mol
IUPAC Name 1-methyl-3-[(3-methylphenoxy)-phenylphosphoryl]oxybenzene
Standard InChI InChI=1S/C20H19O3P/c1-16-8-6-10-18(14-16)22-24(21,20-12-4-3-5-13-20)23-19-11-7-9-17(2)15-19/h3-15H,1-2H3
Standard InChI Key ZSQJMLSQGPFQDI-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)OP(=O)(C2=CC=CC=C2)OC3=CC=CC(=C3)C

Introduction

Synthesis and Structural Characterization

Synthetic Methodologies

Bis(3-methylphenyl) phenylphosphonate is synthesized via two primary routes:

Hirao Cross-Coupling Reaction

The Hirao reaction, a palladium-catalyzed P–C coupling between aryl halides and phosphites, is widely employed. For instance, coupling 3-methylphenyl halides with phenylphosphonic acid derivatives in the presence of Pd(OAc)2_2 and Cs2_2CO3_3 yields the target compound with efficiencies exceeding 80% . Microwave-assisted protocols further enhance reaction rates, reducing processing times to 1–2 hours .

Direct Esterification

Condensation of 3-methylphenol with phenylphosphonic dichloride under inert conditions offers a high-purity route. Triethylamine is typically used to neutralize HCl byproducts, with yields reaching 85% after recrystallization .

MethodCatalystConditionsYieldReference
Hirao ReactionPd(OAc)2_2MW, 135°C, 1.5 h83%
Direct EsterificationNEt3_3Reflux, 18 h85%

Molecular Structure and Spectroscopic Data

The compound’s structure features a tetrahedral phosphorus center bonded to three aromatic rings. Key spectroscopic characteristics include:

  • 31P^{31}\text{P} NMR: A singlet at δ 25–27 ppm, confirming the phosphonate group .

  • FTIR: Peaks at 1200 cm1^{-1} (P=O stretch) and 750 cm1^{-1} (C–H bending of 3-methylphenyl) .

  • Mass Spectrometry: Molecular ion peak at m/z 338.33 (M+^+) .

X-ray crystallography reveals a distorted tetrahedral geometry around phosphorus, with bond angles of 104–112° between aryl groups .

Chemical Reactivity and Functionalization

Hydrolysis and Stability

The phosphonate ester groups undergo slow hydrolysis in acidic or alkaline media, forming phenylphosphonic acid derivatives. At pH < 2, complete hydrolysis occurs within 48 hours, while neutral conditions preserve the structure for weeks .

Nucleophilic Substitution

The electron-rich 3-methylphenyl groups facilitate electrophilic aromatic substitution. Nitration with HNO3_3/H2_2SO4_4 yields nitro derivatives, which are precursors to amine-functionalized phosphonates for coordination chemistry .

Thermal Behavior

Thermogravimetric analysis (TGA) shows decomposition onset at 280°C, with a char residue of 15% at 600°C, underscoring its utility as a flame retardant . Differential scanning calorimetry (DSC) reveals a glass transition temperature (TgT_g) of 75°C, indicative of moderate thermal stability .

Applications in Materials Science and Industry

Flame-Retardant Polymers

Incorporating 10–20 wt% of bis(3-methylphenyl) phenylphosphonate into epoxy resins reduces peak heat release rates (pHRR) by 40–60% in microscale combustion calorimetry tests. The compound promotes char formation through radical scavenging and phosphorus-based catalytic carbonization .

Epoxy CompositePhosphonate Loading (wt%)pHRR ReductionLOIReference
EP-110.5345%32%
EP-221.1658%35%

Catalysis and Ligand Design

The compound serves as a ligand in palladium-catalyzed C–P cross-couplings. In the Hirao reaction, it enhances catalytic turnover numbers (TON) by 30% compared to triphenylphosphine oxide, attributed to steric and electronic modulation from the methyl substituents .

Recent Advances and Future Directions

Green Synthesis Innovations

Recent efforts focus on solvent-free microwave synthesis, reducing energy consumption by 60% while maintaining yields above 80% . Catalytic systems using Ni or Cu instead of Pd are under exploration to lower costs .

Nanocomposite Engineering

Incorporating BaTiO3_3 nanoparticles into phosphonate-containing epoxies improves dielectric constants (ε\varepsilon) by 50%, enabling applications in flexible electronics .

Environmental Impact

Biodegradation studies indicate a half-life of 90 days in soil, with no bioaccumulation in aquatic organisms. Regulatory approvals (e.g., REACH) are pending due to incomplete ecotoxicity data .

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